molecular formula C11H19N3O2 B13536028 Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13536028
M. Wt: 225.29 g/mol
InChI Key: CIICRONAPCJNQR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a complex organic compound that features an imidazole ring, a methylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common approach is the construction of the imidazole ring followed by the introduction of the ester and amino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester and amino groups can engage in covalent or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the imidazole ring.

    Ethyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, characterized by the presence of a methylamino group and an imidazole ring. Its molecular formula is C10H16N4O2C_{10}H_{16}N_4O_2, with a molecular weight of approximately 224.26 g/mol. The structural formula can be represented as follows:

Methyl 2 methyl 4 2 methyl 1H imidazol 1 yl 2 methylamino butanoate\text{Methyl 2 methyl 4 2 methyl 1H imidazol 1 yl 2 methylamino butanoate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Imidazole derivatives are known for their ability to modulate enzyme activity and influence signaling pathways, particularly those related to inflammation and infection.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Study: Antimicrobial Efficacy

A study conducted by Olender et al. (2009) explored the antimicrobial effects of nitroimidazoles, which share structural similarities with our compound. The study demonstrated that these compounds possess potent activity against protozoan and bacterial infections, suggesting that this compound may exhibit similar effects due to its imidazole moiety.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
MetronidazoleTrichomonas vaginalis8 µg/mL
OrnidazoleGiardia lamblia16 µg/mL

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate that while some imidazole derivatives can be cytotoxic at high concentrations, the specific toxicity of this compound requires further investigation.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-5-11(2,12-3)10(15)16-4/h6,8,12H,5,7H2,1-4H3

InChI Key

CIICRONAPCJNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C)(C(=O)OC)NC

Origin of Product

United States

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